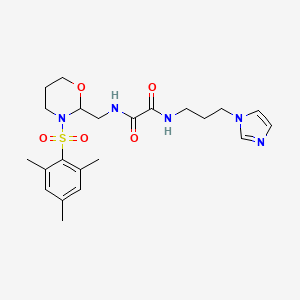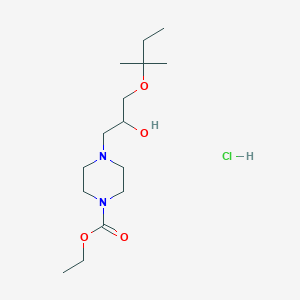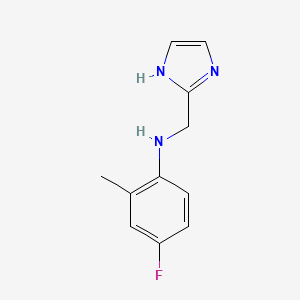
N1-(3-(1H-Imidazol-1-yl)propyl)-N2-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole group, which is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. It also contains an oxazinan ring, which is a six-membered ring with one oxygen atom, one nitrogen atom, and four carbon atoms. The presence of these heterocyclic rings suggests that the compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole and oxazinan rings in separate steps, followed by their connection via an amide linkage. The exact synthetic route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and oxazinan rings, as well as the amide linkage connecting them. The electronic and steric properties of these groups would likely influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the imidazole and oxazinan rings, as well as the amide linkage. For example, the nitrogen atoms in the imidazole ring might act as nucleophiles in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole and oxazinan rings, as well as the amide linkage. These groups could affect properties such as solubility, melting point, and acidity .Wissenschaftliche Forschungsanwendungen
- Diese neuartigen Bispidine wurden mit β-Cyclodextrin (β-CD) komplexiert und als Saatgutschutzmittel für Weizensämlinge bewertet .
- Der Komplex von 3-[3-(1H-Imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonan (Verbindung 2) förderte das Wurzelwachstum von drei Weizensorten signifikant: Kazakhstanskaya-10, Severyanka und Miras. Die Wachstumsförderung lag zwischen 8,5 % und über 30 % .
- Ein weiterer Komplex, 3-Boc-7-[3-(1H-Imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan (Verbindung 9), erhöhte sowohl die Spross- als auch die Wurzellänge der Sorte Severyanka .
- Die Art der Substituenten am Bispidin-Rückgrat beeinflusst seine Aktivität .
- Einige Iridiumkomplexe zeigen hohe Antitumoraktivität in nanomolaren und mikromolaren Konzentrationen sowohl in vitro als auch in vivo .
- Verbindung 5j, die eine Imidazolylgruppe enthält, zeigte eine potente Anti-Candida albicans-Aktivität mit einem minimalen Hemmkonzentrationswert (MIC) von 0,0054 µmol/mL. Sie übertraf Fluconazol und Miconazol .
Synthese und Charakterisierung
Saatgutschutz und Wachstumsstimulation
Antitumor-Aktivität
Anti-Candida-Aktivität
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend für den Saatgutschutz, die Wachstumsstimulation sowie für potenzielle Antitumor- und Antimykotika-Anwendungen ist. Forscher untersuchen weiterhin ihre vielfältigen Eigenschaften und Anwendungen in verschiedenen Bereichen. Weitere detaillierte Informationen finden Sie in den zitierten Forschungsartikeln . 🌱🔬🌟
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5S/c1-16-12-17(2)20(18(3)13-16)33(30,31)27-9-5-11-32-19(27)14-25-22(29)21(28)24-6-4-8-26-10-7-23-15-26/h7,10,12-13,15,19H,4-6,8-9,11,14H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKCPWRNMAGRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)
![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide](/img/structure/B2564747.png)
![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)
![N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2564750.png)
![N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2564751.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)
![4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(prop-2-en-1-yl)piperazine-1-carboxamide](/img/structure/B2564756.png)
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)

